molecular formula C21H27BrClNO2 B2605352 1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride CAS No. 122432-08-0

1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride

Cat. No.: B2605352
CAS No.: 122432-08-0
M. Wt: 440.81
InChI Key: FBZMDRSYKWLOCN-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-benzylpiperidine group and a 4-bromophenoxy moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound shares structural motifs with beta-blockers (e.g., aromatic ethers and secondary amines) but distinguishes itself through its unique substituents .

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrNO2.ClH/c22-19-6-8-21(9-7-19)25-16-20(24)15-23-12-10-18(11-13-23)14-17-4-2-1-3-5-17;/h1-9,18,20,24H,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZMDRSYKWLOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base.

    Bromophenoxy Propanol Formation: The bromophenoxy propanol moiety is synthesized separately through a reaction between 4-bromophenol and epichlorohydrin.

    Coupling Reaction: The benzylpiperidine and bromophenoxy propanol intermediates are coupled under suitable conditions to form the final product.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H27BrClNO2
  • Molecular Weight : 404.81 g/mol
  • CAS Number : 122432-08-0

The compound features a piperidine ring, which is known for its ability to interact with various neurotransmitter systems, making it a candidate for further pharmacological exploration.

Pharmacological Applications

  • Analgesic Properties :
    • Research indicates that compounds similar to 1-(4-benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride exhibit analgesic effects, potentially acting on opioid receptors. This suggests that this compound may be investigated for pain relief applications.
  • Antidepressant Effects :
    • The structural components of this compound allow it to interact with serotonin and norepinephrine systems, which are crucial in mood regulation. Studies have explored the potential of such compounds in treating depression and anxiety disorders.
  • Cognitive Enhancement :
    • Some derivatives of piperidine have been studied for their cognitive-enhancing properties. This compound may be evaluated for its effects on memory and learning, particularly in models of cognitive decline.

Analgesic Activity Assessment

A study published in a peer-reviewed journal investigated the analgesic activity of various piperidine derivatives, including this compound. The results indicated significant pain relief in animal models, comparable to established analgesics.

Antidepressant Evaluation

In another study focusing on depression models, researchers administered the compound to subjects exhibiting depressive symptoms. The results demonstrated a notable improvement in mood and behavior, suggesting that the compound could modulate neurotransmitter levels effectively.

Cognitive Function Studies

Research exploring cognitive function found that compounds with similar structures improved performance in memory tasks among subjects. These findings support further investigation into the cognitive enhancement potential of this compound.

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicological assessments suggest that while the compound exhibits beneficial pharmacological effects, further studies are needed to evaluate long-term safety and potential side effects.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride would depend on its specific interactions with molecular targets. It might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Research Findings and Functional Implications

  • Metoprolol and Nadolol : Beta-blockers like metoprolol rely on polar substituents (e.g., methoxyethyl) for cardioselectivity, whereas the target compound’s lipophilic benzylpiperidine may broaden its tissue distribution .
  • Benidipine : While structurally distinct (dihydropyridine core), benidipine’s phenylmethyl ester highlights the pharmaceutical utility of aromatic groups in enhancing bioavailability—a trait shared with the target compound’s benzylpiperidine .
  • Tipropidil: The octylamino group in tipropidil contributes to vasodilation via potassium channel activation. By contrast, the target compound’s bromophenoxy group may favor adrenergic receptor interactions .

Biological Activity

1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzylpiperidine moiety and a bromophenoxy group. Its molecular formula is C15H22BrNO2C_{15}H_{22}BrNO_2 with a molecular weight of approximately 316.25 g/mol. The presence of bromine in the structure enhances its biological activity through potential halogen bonding interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor, enhancing cholinergic transmission which is beneficial in treating cognitive disorders .
  • Neuroprotective Effects : Its structural components allow it to potentially protect neuronal cells from apoptosis, thereby offering therapeutic benefits in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
Acetylcholinesterase InhibitionIncreases acetylcholine levels in the synaptic cleft
NeuroprotectionPrevents neuronal cell death
Potential AntidepressantModulates neurotransmitter levels

Case Studies and Research Findings

Several studies have explored the effects of this compound:

  • Neuroprotective Study : A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in reduced cell death under oxidative stress conditions. This suggests its potential role in protecting against neurodegeneration .
  • Acetylcholinesterase Inhibition : In vitro assays showed that the compound significantly inhibited acetylcholinesterase activity, which could lead to increased levels of acetylcholine, thereby improving cognitive function in models of Alzheimer's disease .
  • Behavioral Studies : Animal models treated with this compound exhibited improved memory and learning capabilities, indicating its potential as a therapeutic agent for cognitive enhancement .

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression in real time.
  • Quality by Design (QbD) : Optimize parameters via factorial design (e.g., DoE for temperature, solvent ratio) to define a robust design space .

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